3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]
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Overview
Description
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] is a heterocyclic compound that features a spiro connection between a cyclobutane ring and a quinoline moiety. This unique structure imparts significant rigidity and potential biological activity, making it a compound of interest in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] involves the Stollé reaction. This reaction typically uses 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride, followed by cyclocondensation with various nucleophiles . The reaction conditions often include refluxing in anhydrous toluene with a slight excess of oxalyl chloride .
Industrial Production Methods
While specific industrial production methods for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated spiro compounds.
Scientific Research Applications
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for developing new pharmaceuticals with specific biological targets.
Mechanism of Action
The mechanism of action for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The spiro structure provides rigidity, which can enhance binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]: This compound has a similar spiro structure but with a cyclohexane ring instead of a cyclobutane ring.
6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones: These compounds feature a spiro connection with a pyrroloquinoline moiety.
Uniqueness
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] is unique due to its specific spiro connection between a cyclobutane ring and a quinoline moiety. This structure imparts distinct chemical and biological properties that are not found in compounds with different spiro connections .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
spiro[3,4-dihydro-1H-quinoline-2,1'-cyclobutane] |
InChI |
InChI=1S/C12H15N/c1-2-5-11-10(4-1)6-9-12(13-11)7-3-8-12/h1-2,4-5,13H,3,6-9H2 |
InChI Key |
MJWJLZSFEHORER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC3=CC=CC=C3N2 |
Origin of Product |
United States |
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